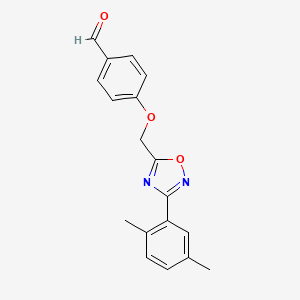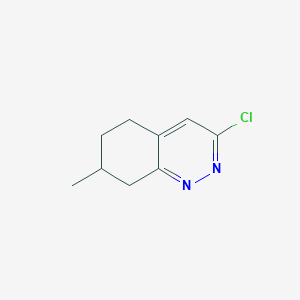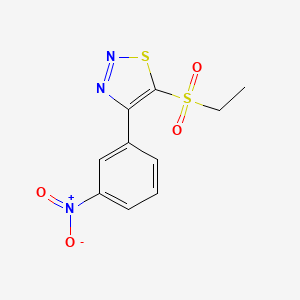
5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((2-氯苄基)氧基)-3-碘苯基)-1,3,4-恶二唑-2-胺是一种复杂的有机化合物,其特征在于其独特的官能团组合,包括氯苄基醚,碘苯基和恶二唑环。由于其潜在的生物活性以及多功能的化学反应活性,该化合物在药物化学和有机合成领域引起了极大的兴趣。
准备方法
合成路线和反应条件
5-(4-((2-氯苄基)氧基)-3-碘苯基)-1,3,4-恶二唑-2-胺的合成通常涉及多个步骤,从市售的前体开始。一种常见的合成路线包括以下步骤:
氯苄基醚的形成: 2-氯苄醇与合适的酚衍生物在碱性条件下反应以形成氯苄基醚。
碘化: 使用碘化剂(如一氯化碘(ICl)或N-碘代琥珀酰亚胺(NIS))将碘原子引入芳香环中。
恶二唑环的形成: 中间体与肼衍生物环化形成1,3,4-恶二唑环。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高收率和纯度。这可能包括使用连续流动反应器,先进的纯化技术以及选择环境友好的溶剂和试剂。
化学反应分析
反应类型
5-(4-((2-氯苄基)氧基)-3-碘苯基)-1,3,4-恶二唑-2-胺可以经历各种类型的化学反应,包括:
取代反应: 卤素(氯和碘)的存在使该化合物易于发生亲核取代反应。
氧化和还原: 芳香环和恶二唑部分可以在适当的条件下参与氧化和还原反应。
偶联反应: 该化合物可以发生偶联反应,例如铃木或Heck偶联,以形成更复杂的结构。
常见试剂和条件
亲核取代: 极性非质子溶剂中的试剂如氢氧化钠(NaOH)或碳酸钾(K2CO3)。
氧化: 氧化剂如高锰酸钾(KMnO4)或三氧化铬(CrO3)。
还原: 还原剂如硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,亲核取代可以产生各种取代衍生物,而偶联反应可以产生联芳基化合物。
科学研究应用
5-(4-((2-氯苄基)氧基)-3-碘苯基)-1,3,4-恶二唑-2-胺在科学研究中具有多种应用:
药物化学: 在设计针对特定生物途径的新药时,可以作为药效团。
有机合成: 用作合成更复杂有机分子的中间体。
生物学研究: 研究其潜在的生物活性,包括抗菌,抗癌和抗炎特性。
工业应用: 用于开发先进材料和化学传感器。
作用机制
5-(4-((2-氯苄基)氧基)-3-碘苯基)-1,3,4-恶二唑-2-胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。确切的分子靶标和途径可能因特定的生物学环境和化合物的结构而异。
相似化合物的比较
类似化合物
- 2-氯-4-((2-氯苄基)氧基)-5-乙氧基苯甲醛
- 3-氯-4-((2-氯苄基)氧基)-5-乙氧基苯甲醛
独特性
5-(4-((2-氯苄基)氧基)-3-碘苯基)-1,3,4-恶二唑-2-胺由于存在碘苯基和恶二唑环而具有独特性,与类似化合物相比,这些环赋予了其独特的化学反应性和潜在的生物活性。这些官能团的组合使其成为各种研究和工业应用中的宝贵化合物。
属性
分子式 |
C15H11ClIN3O2 |
|---|---|
分子量 |
427.62 g/mol |
IUPAC 名称 |
5-[4-[(2-chlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11ClIN3O2/c16-11-4-2-1-3-10(11)8-21-13-6-5-9(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
InChI 键 |
RQGGYUCJSKHAHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)




![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)
![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)

![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)

![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)

